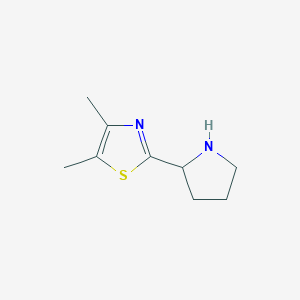

4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole

Description

Significance of Thiazole (B1198619) and Pyrrolidine (B122466) Scaffolds in Heterocyclic Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. nih.gov Its aromatic nature and ability to participate in various chemical reactions make it a privileged scaffold in drug design. nih.gov The thiazole moiety is a key component in numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's biological activity. labsolu.ca

Similarly, the pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent feature in many natural products and pharmacologically important molecules. biointerfaceresearch.com As a non-planar, sp³-rich scaffold, it provides three-dimensional diversity to molecules, a highly desirable trait in drug discovery for enhancing target binding and improving pharmacokinetic properties. biointerfaceresearch.com Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer effects. biointerfaceresearch.com The combination of thiazole and pyrrolidine moieties in a single molecule, therefore, represents a compelling strategy for the development of novel compounds with potentially unique biological profiles. biointerfaceresearch.com

Overview of the Research Landscape for 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole and Related Derivatives

While specific studies on this compound are not abundant, the research landscape for its derivatives and analogous structures is active and provides valuable insights. For instance, a study on 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole revealed potent antimicrotubule activity, highlighting the critical role of the pyrrolidin-1-yl group at the C-2 position of the thiazole ring for its biological function. nih.gov This suggests that the pyrrolidine moiety in such compounds is a key determinant of their interaction with biological targets.

Furthermore, research into thiazole-based pyrrolidine derivatives has shown promising results in the development of new antibacterial agents. A study focused on the synthesis and evaluation of such compounds found that a 4-F-phenyl derivative selectively inhibited the growth of Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com This underscores the potential of combining these two heterocyclic systems to create targeted and safe therapeutic agents. The broader field of thiazole derivatives is also a subject of intense investigation, with numerous studies exploring their synthesis and potential applications in treating a range of diseases, from cancer to infectious diseases. researchgate.netmdpi.com

The following interactive data table provides a summary of the key chemical entities discussed:

| Compound Name | Molecular Formula | Key Research Findings/Significance |

| This compound | C₉H₁₄N₂S | Core scaffold of interest; limited specific public research data available. |

| (R)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole | C₉H₁₄N₂S | Enantiomer with assigned CAS number 479067-48-6. chemcd.com |

| 2-(N-Pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole | C₁₇H₂₀N₄O₄S | Derivative exhibiting potent antimicrotubule activity. nih.gov |

| 4-F-phenyl derivative of thiazole-based pyrrolidine | Not specified | Showed selective antibacterial activity against Gram-positive bacteria. biointerfaceresearch.com |

| Thiazole | C₃H₃NS | Aromatic heterocycle with broad pharmacological applications. nih.gov |

| Pyrrolidine | C₄H₉N | Saturated heterocycle providing 3D diversity in drug design. biointerfaceresearch.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-pyrrolidin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVUSQZWKHWOLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCCN2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dimethyl 2 Pyrrolidin 2 Yl Thiazole and Its Precursors

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Synthesis

The formation of the 4,5-dimethylthiazole (B1345194) ring is a key step. The thiazole nucleus is a common feature in numerous compounds, and a variety of synthetic methods have been developed for its construction. organic-chemistry.org

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most prominent and widely used methods for constructing the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comwikipedia.org For the specific synthesis of a 4,5-dimethylthiazole core, the required α-haloketone is 3-chloro-2-butanone (B129570) or 3-bromo-2-butanone (B1330396).

The general mechanism proceeds via an initial S-alkylation of the thioamide's sulfur atom on the α-haloketone, forming an isothioamide intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring. youtube.com

To synthesize the target compound, 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole, a key precursor would be L-prolinethioamide or its D-enantiomer. The reaction of this chiral thioamide with 3-bromo-2-butanone would directly lead to the formation of the desired product. This approach has the advantage of integrating the pre-formed pyrrolidine (B122466) moiety in a single, efficient cyclization step. The reaction is typically carried out in a solvent like ethanol (B145695) and may be heated to facilitate the reaction. farmaciajournal.comnih.gov

| Reactant 1 | Reactant 2 | Product Core | Key Features | References |

|---|---|---|---|---|

| α-Haloketone (e.g., 3-Bromo-2-butanone) | Thioamide (e.g., Thioacetamide) | 4,5-Dimethylthiazole | Robust, high-yielding, one-pot reaction. | synarchive.comwikipedia.orgbenthamdirect.com |

| 3-Bromo-2-butanone | L-Prolinethioamide | This compound | Direct integration of chiral pyrrolidine. | nih.gov |

This method is a variation of the Hantzsch synthesis where substituted thioureas are used as the thioamide component. The reaction of a thiourea (B124793) with an α-halo ketone is a standard route to 2-aminothiazole (B372263) derivatives. beilstein-journals.orgyu.edu.jo While not directly yielding the target compound, this pathway is fundamental to thiazole chemistry. For instance, reacting thiourea with 3-bromo-2-butanone would produce 2-amino-4,5-dimethylthiazole. This intermediate could then potentially be modified to introduce the pyrrolidine ring, although this would be a more complex, multi-step process compared to using prolinethioamide directly.

Modifications to the classical Hantzsch reaction include the in situ generation of the α-haloketone from an active methylene (B1212753) ketone using halogenating agents like N-bromosuccinimide (NBS) or iodine, which avoids the need to handle lachrymatory α-haloketones directly. beilstein-journals.org

An alternative to the Hantzsch synthesis involves the use of isocyanides. The base-induced cyclization of active methylene isocyanides, such as tosylmethyl isocyanide (TosMIC), with various electrophiles provides a versatile route to five-membered heterocycles. organic-chemistry.orgresearchgate.net In this approach, the isocyanide acts as a C-N-C synthon. The reaction of TosMIC with a suitable precursor that can provide the S-C=C fragment of the thiazole ring under basic conditions can lead to the formation of the thiazole. For example, the reaction of TosMIC with α-oxodithioesters in the presence of potassium hydroxide (B78521) has been shown to produce 5-acylthiazoles in good yields. organic-chemistry.org While not directly demonstrated for 4,5-dimethylthiazole, the principle could be adapted with appropriately substituted starting materials. This method is advantageous as it avoids hazardous reagents and often proceeds under mild conditions. organic-chemistry.orgresearchgate.net

Modern organic synthesis has seen the rise of transition-metal catalysis, particularly with palladium, for the construction of heterocyclic rings. mdpi.com Palladium-catalyzed reactions offer alternative pathways that often feature high efficiency and functional group tolerance. One such strategy involves the intramolecular C-H functionalization and C-S bond formation from a thiobenzanilide (B1581041) precursor to form benzothiazoles. acs.org

For the synthesis of the target compound, a plausible palladium-catalyzed approach would be a cross-coupling reaction. This could involve coupling a pre-formed 2-halo-4,5-dimethylthiazole with a pyrrolidine derivative. For instance, a Negishi or Stille coupling could be employed, reacting an organozinc or organotin derivative of pyrrolidine with 2-bromo-4,5-dimethylthiazole. google.com Another advanced method is the direct C-H arylation, where a palladium catalyst facilitates the coupling of a heterocycle's C-H bond directly with an aryl or heterocyclic halide, reducing the number of synthetic steps required for pre-functionalization. organic-chemistry.org

| Reaction Type | Starting Materials | Catalyst System (Example) | Key Features | References |

|---|---|---|---|---|

| C-H Functionalization / C-S Cyclization | Thioanilides | Pd(II)/Cu(I) | Forms fused thiazoles (benzothiazoles). | acs.org |

| Direct Arylation | Thiazole + Aryl Bromide | Pd(OAc)₂ + Pivalic Acid | Couples pre-formed rings, avoids organometallic reagents. | organic-chemistry.org |

| Ring-Expansion | 2-Vinylthiiranes + Carbodiimides | Pd₂(dba)₃ + dppp | Forms thiazolidine (B150603) derivatives. | nih.gov |

To improve reaction conditions, making them faster and more environmentally friendly, microwave-assisted and photocatalytic methods have been developed. Microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times from hours to minutes and often improves yields compared to conventional heating. nih.govnih.gov The reaction of an α-haloketone with a thiourea or thioamide under microwave irradiation provides the corresponding thiazole derivatives efficiently. nih.gov

Electrochemical methods, which can be considered a form of photocatalysis, have also been employed. For example, 2-aminothiazoles can be synthesized from active methylene ketones and thioureas using an electrochemical cell, which generates the necessary reactive species in situ under mild, metal-free conditions. beilstein-journals.org These modern techniques represent greener alternatives to classical synthetic protocols.

Synthesis of the Pyrrolidine Moiety and Its Integration

The pyrrolidine ring is a ubiquitous scaffold in natural products and pharmaceuticals. nih.gov The synthesis of 2-substituted pyrrolidines, such as the one in the target molecule, can be achieved through numerous stereoselective methods.

One effective strategy is the use of biocatalysis. Transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones. nih.govacs.org This enzymatic approach allows for the production of either enantiomer with high enantiomeric excess by selecting the appropriate transaminase enzyme. nih.gov

Another approach involves the intramolecular cyclization of chloroimines. These imines, prepared from the corresponding carbonyl compound and 3-chloropropylamine, can undergo a lithium-halogen exchange followed by intramolecular cyclization to yield 2-substituted pyrrolidines. lookchem.com Furthermore, asymmetric syntheses using chiral auxiliaries, such as N-tert-butanesulfinyl groups, allow for the diastereoselective addition of Grignard reagents to γ-chloro-N-tert-butanesulfinyl aldimines, followed by base-catalyzed cyclization to form enantiomerically pure 2-substituted pyrrolidines. google.com

As mentioned in section 2.1.1, the most direct method for integrating the pyrrolidine moiety to form this compound is through the Hantzsch synthesis starting from a chiral proline derivative. The synthesis would begin with commercially available L-proline or D-proline, which would first be converted to its corresponding thioamide, L-prolinethioamide. This thioamide then serves as the key building block, containing the complete pyrrolidine structure with the correct stereochemistry, ready for the thiazole ring-forming cyclization with 3-bromo-2-butanone. This convergent strategy is highly efficient as it establishes the complex structure in a single, reliable step.

| Method | Precursors | Key Reagents/Catalysts | Outcome | References |

|---|---|---|---|---|

| Transaminase-Triggered Cyclization | ω-Chloroketones | Transaminase (TA), PLP | Enantiopure 2-substituted pyrrolidines. | nih.govacs.org |

| Intramolecular Cyclization | Chloroimines (from carbonyls + 3-chloropropylamine) | Lithium powder, DTBB | 2-Substituted pyrrolidines. | lookchem.com |

| Asymmetric Synthesis | γ-Chloro-N-tert-butanesulfinyl aldimine | Grignard reagents, base | Diastereomerically pure 2-substituted pyrrolidines. | google.com |

Multi-Component Reactions (MCRs) for Direct Access to this compound Frameworks

A plausible MCR approach for the direct synthesis of the target thiazole would be a variation of the Hantzsch thiazole synthesis. In this scenario, 2,3-butanedione (B143835), a suitable source of the pyrrolidine-2-carboxamide (B126068) backbone, and a sulfur source could be combined in a one-pot reaction. Research into the synthesis of 2,4,5-trisubstituted thiazoles has demonstrated the feasibility of such MCRs. For instance, a domino reaction involving thiosemicarbazide, an aldehyde or ketone, and an arylglyoxal can proceed in acetic acid to yield highly substituted thiazoles. chemcd.com While not a direct synthesis of the target compound, this illustrates the principle of combining multiple components to build the thiazole core.

Another MCR strategy involves the condensation of aldehydes, amines, and elemental sulfur, often catalyzed by copper salts. mdpi.com Adapting this to the target molecule would be conceptually complex but highlights the ongoing development in one-pot thiazole syntheses. More directly applicable are one-pot, three-component condensations of substituted thioureas, aryl glyoxals, and active C-H acids, which have been shown to be effective in producing trisubstituted thiazoles. mdpi.com

The following table summarizes a conceptual MCR for the synthesis of this compound.

Table 1: Conceptual Multi-Component Reaction for this compound Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product |

|---|---|---|---|---|

| Pyrrolidine-2-carboxamide | 2,3-Butanedione | Sulfur source (e.g., NaHS) | Acid or Base Catalyst | This compound |

This approach, while speculative for this specific target, is based on established MCR principles for thiazole synthesis and represents a frontier for creating such molecules with high efficiency.

Regioselective Synthesis Strategies for Thiazole Substitution Patterns

Regioselectivity is a critical consideration in the synthesis of substituted heterocycles. For this compound, the desired substitution pattern is unambiguous. The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, provides a reliable method for controlling the regiochemistry of the resulting thiazole. researchgate.netnih.gov

In the context of the target molecule, the key precursors would be pyrrolidine-2-carbothioamide (B13157362) and a dicarbonyl compound that can generate the 4,5-dimethyl pattern. The use of 2,3-butanedione as the dicarbonyl component is advantageous as it is a symmetrical molecule. The reaction of 2,3-butanedione with pyrrolidine-2-carbothioamide, typically under acidic conditions, would proceed through a cyclocondensation reaction. The symmetry of 2,3-butanedione ensures that only one regioisomer, this compound, can be formed.

The general mechanism involves the initial reaction of the thioamide sulfur with one of the carbonyl carbons of 2,3-butanedione, followed by an intramolecular cyclization where the thioamide nitrogen attacks the second carbonyl group. Subsequent dehydration leads to the aromatic thiazole ring. The regioselectivity is thus locked in by the choice of the symmetrical dicarbonyl precursor.

Studies on the Hantzsch synthesis have explored the impact of reaction conditions on regioselectivity, particularly with unsymmetrical α-haloketones and N-substituted thioureas. For instance, the condensation of α-halogeno ketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles, while acidic conditions can lead to mixtures with 3-substituted 2-imino-2,3-dihydrothiazoles. nih.gov However, for the synthesis of the title compound from the proposed symmetrical precursor (2,3-butanedione), these complexities are avoided, ensuring a single, well-defined product.

Optimization of Reaction Conditions and Green Chemistry Principles in Synthesis

The optimization of reaction conditions and the application of green chemistry principles are paramount in modern organic synthesis to enhance yields, reduce waste, and improve the environmental footprint of chemical processes. The synthesis of thiazoles has been a fertile ground for such improvements.

Precursor Synthesis: Thionation of Pyrrolidine-2-carboxamide

A key step in the proposed synthesis of this compound is the preparation of pyrrolidine-2-carbothioamide. This is typically achieved by the thionation of the corresponding amide, pyrrolidine-2-carboxamide. Lawesson's reagent is a widely used and effective reagent for this transformation, converting carbonyls to thiocarbonyls under relatively mild conditions compared to phosphorus pentasulfide. nih.gov The reaction involves heating the amide with Lawesson's reagent in an anhydrous, non-polar solvent like toluene (B28343) or xylene. nih.gov

Recent advancements have focused on greener methods for thionation reactions. Mechanochemical synthesis, using techniques like liquid-assisted grinding, has been successfully applied to the synthesis of thioamides using Lawesson's reagent, often resulting in comparable or better yields than solution-based methods while minimizing solvent use.

Hantzsch Thiazole Synthesis Optimization

The classical Hantzsch synthesis often involves refluxing in organic solvents like ethanol or methanol. Green chemistry approaches have sought to replace these with more environmentally benign alternatives. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, have been successfully employed as recyclable and biodegradable media for the Hantzsch synthesis of certain thiazole derivatives.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the Hantzsch reaction, significantly reducing reaction times from hours to minutes and often improving yields. researchgate.net Solvent-free conditions have also been developed, where the reactants are mixed and heated without any solvent, representing a highly eco-friendly approach.

The use of reusable, heterogeneous catalysts is another tenet of green chemistry. For instance, silica-supported tungstosilicic acid has been used as a recyclable catalyst for one-pot Hantzsch thiazole syntheses. Lipase has also been explored as an environmentally friendly catalyst for the synthesis of 2,4-disubstituted thiazoles under ultrasound irradiation.

The following table summarizes optimized and green conditions that could be applied to the synthesis of this compound based on literature for similar transformations.

Table 2: Optimized and Green Reaction Conditions for Thiazole Synthesis

| Reaction Step | Conventional Conditions | Green Alternative 1 | Green Alternative 2 |

|---|---|---|---|

| Thionation of Amide | Lawesson's reagent, refluxing toluene | Lawesson's reagent, mechanochemical grinding | Fluorous Lawesson's reagent for easy separation |

| Hantzsch Cyclization | Refluxing ethanol or methanol | Microwave irradiation (90°C, 30 min in methanol) mdpi.com | Deep Eutectic Solvent (e.g., ChCl/Glycerol) at 80°C |

By adopting these modern synthetic strategies, the preparation of this compound can be achieved with greater efficiency and a reduced environmental impact.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In the case of this compound, distinct signals are expected for the protons on the thiazole (B1198619) ring, the pyrrolidine (B122466) ring, and the methyl groups.

The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. Protons attached to or near electronegative atoms or aromatic rings will be deshielded and appear at a higher chemical shift (downfield). The protons of the pyrrolidine ring are expected to show complex splitting patterns due to coupling with adjacent protons. The two methyl groups on the thiazole ring would likely appear as singlets, unless they are magnetically non-equivalent.

Detailed spectral data, including chemical shifts (ppm), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J in Hz), are essential for a complete analysis.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and chemical environment.

For this compound, distinct signals are anticipated for the carbons of the thiazole ring, the pyrrolidine ring, and the two methyl groups. The carbons of the thiazole ring, being part of an aromatic system, are expected to resonate at lower field compared to the sp³-hybridized carbons of the pyrrolidine ring. asianpubs.org The chemical shifts of the C2, C4, and C5 carbons of the thiazole ring are particularly diagnostic. asianpubs.org The downfield shift of the C2 carbon is influenced by the attachment of the pyrrolidinyl group. asianpubs.org

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Related Structures

| Functional Group | Chemical Shift (δ) ppm |

|---|---|

| Thiazole C2 | 160.0 - 170.0 |

| Thiazole C4 | 148.0 - 155.0 |

| Thiazole C5 | 100.0 - 115.0 |

| Pyrrolidine Carbons | 20.0 - 60.0 |

| Methyl Carbons | 10.0 - 25.0 |

Note: These are general ranges and actual values for this compound may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu It is instrumental in tracing the proton-proton networks within the pyrrolidine ring and confirming the connectivity between its protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.comsdsu.eduresearchgate.net This experiment is essential for unambiguously assigning the carbon signals based on their attached protons. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu This is particularly useful for connecting the different fragments of the molecule, such as linking the pyrrolidine ring to the thiazole ring and the methyl groups to the thiazole ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This technique is critical for determining the stereochemistry of the molecule, particularly the relative orientation of the substituents on the pyrrolidine and thiazole rings. researchgate.net

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the thiazole ring, the C-H stretching vibrations of the alkyl groups (methyl and pyrrolidine), and the N-H stretching vibration of the secondary amine in the pyrrolidine ring.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Pyrrolidine) | Stretching | 3300 - 3500 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=N (Thiazole) | Stretching | 1600 - 1650 |

| C=C (Thiazole) | Stretching | 1500 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis.

The molecular formula of this compound is C₉H₁₄N₂S, which corresponds to a molecular weight of 182.29 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern observed in the mass spectrum can provide valuable information about the structure of the molecule. Common fragmentation pathways for thiazole derivatives involve cleavage of the bonds adjacent to the heterocyclic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the thiazole ring. researchgate.net The position and intensity of these bands are influenced by the substituents on the ring. The conjugation between the thiazole ring and the pyrrolidine ring can also affect the absorption maxima. Thiazole itself exhibits intense absorption bands in the vacuum ultraviolet (VUV) region. researchgate.net The presence of substituents typically shifts these absorptions to longer wavelengths.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiazole |

X-ray Crystallography for Definitive Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. While a crystal structure for the specific compound this compound has not been reported in the publicly accessible literature, extensive crystallographic studies on closely related thiazole and pyrrolidine derivatives provide a strong basis for predicting its structural characteristics. By examining the crystal structures of molecules containing the 4,5-dimethylthiazole (B1345194) and the 2-substituted pyrrolidine moieties, a detailed and scientifically accurate model of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

Detailed analysis of analogous compounds from crystallographic databases reveals consistent structural motifs. For instance, the crystal structure of compounds like 4-[4-(dimethylamino)phenyl]-5-(2,4-dimethyl-1,3-thiazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-thione provides valuable data on the geometry of the dimethylthiazole ring system. researchgate.netresearchgate.net Similarly, the Cambridge Structural Database (CSDC) contains numerous entries for pyrrolidine-containing compounds, which allows for an understanding of the typical puckering and conformations of the pyrrolidine ring.

The thiazole ring in such structures is expected to be essentially planar, with the nitrogen and sulfur heteroatoms influencing the electron distribution and geometry. The C-S bond lengths are typically intermediate between single and double bond character, and the internal bond angles of the ring are dictated by its five-membered heterocyclic nature. The methyl groups attached at the C4 and C5 positions will have standard C-C bond lengths and will influence the steric environment around the thiazole ring.

Interactive Data Table of Representative Crystallographic Parameters from Related Structures:

| Parameter | Representative Value | Compound Source |

| Thiazole Ring | ||

| S-C Bond Length | ~ 1.72 Å | 4-[4-(dimethylamino)phenyl]-5-(2,4-dimethyl-1,3-thiazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-thione researchgate.net |

| C=N Bond Length | ~ 1.31 Å | Related Thiazole Derivatives |

| C-N Bond Length | ~ 1.38 Å | Related Thiazole Derivatives |

| C-C Bond Length | ~ 1.37 Å | Related Thiazole Derivatives |

| Pyrrolidine Ring | ||

| C-N Bond Length | ~ 1.47 Å | General Pyrrolidine Structures |

| C-C Bond Length | ~ 1.53 Å | General Pyrrolidine Structures |

| Ring Puckering | Envelope or Twist | General Pyrrolidine Structures |

| Inter-ring | ||

| C(thiazole)-C(pyrrolidine) Bond Length | ~ 1.50 Å | Predicted |

Theoretical and Computational Studies of 4,5 Dimethyl 2 Pyrrolidin 2 Yl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

DFT calculations are a cornerstone for understanding the electronic landscape of a molecule. For 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole, DFT can be employed to determine key electronic properties. The method can predict the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity.

The thiazole (B1198619) ring, being an aromatic and electron-rich heterocycle, is known to participate in various chemical reactions. The presence of two methyl groups at the 4 and 5 positions of the thiazole ring would be expected to increase the electron density of the ring through inductive effects. The pyrrolidine (B122466) ring, a saturated amine, introduces a basic nitrogen atom and a flexible aliphatic structure. DFT studies on related substituted pyrrolidinones have demonstrated how substituents influence the electronic properties of the pyrrolidine moiety arabjchem.org. In the combined molecule, the nitrogen atom of the pyrrolidine ring would be a primary site for protonation, a property that can be quantified by calculating its pKa value using DFT methods in conjunction with a suitable solvent model.

A DFT analysis of a novel thiazole derivative, D_152, was recently conducted to determine its electron density, highlighting the utility of this approach in understanding the electronic characteristics of new thiazole compounds nih.gov. The electronic properties of this compound, such as its HOMO-LUMO gap, would provide insights into its kinetic stability and potential for electronic transitions.

Table 1: Predicted Electronic Properties from DFT (Hypothetical)

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates potential for electron donation |

| LUMO Energy | Relatively low | Indicates potential for electron acceptance |

| HOMO-LUMO Gap | Moderate | Suggests good chemical stability |

| Molecular Dipole Moment | Non-zero | Indicates polar nature of the molecule |

| MEP | Negative potential around N atoms | Predicts sites for electrophilic attack |

A detailed conformational analysis using computational methods would involve mapping the potential energy surface by systematically rotating the dihedral angle of the bond between the two rings and exploring the different puckering states of the pyrrolidine ring. This would identify the global minimum energy conformation and other low-energy conformers that might be present in equilibrium. Such studies have been performed for other complex heterocyclic systems to understand their stable conformations researchgate.net. The relative energies of these conformers are crucial for understanding the molecule's behavior in solution and its ability to bind to biological targets.

Table 2: Key Conformational Features

| Feature | Description | Predicted Influence on Structure |

| Pyrrolidine Ring Pucker | Envelope and twist conformations | The substituent at C2 (the thiazole group) will influence the preferred pucker, affecting the orientation of the thiazole ring relative to the pyrrolidine. |

| Inter-ring Bond Rotation | Rotation around the C-C bond connecting the two rings | This rotation will have a significant impact on the overall 3D shape of the molecule, with certain rotational angles being more energetically favorable due to steric hindrance and electronic interactions. |

| Methyl Group Orientations | Rotation of the two methyl groups on the thiazole ring | While having a smaller impact than the other two features, the orientation of the methyl groups can influence local steric interactions. |

DFT calculations are also highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical 1H and 13C NMR spectra. These predicted spectra can be invaluable for confirming the structure of a newly synthesized compound or for assigning experimental spectra. For example, the 1H NMR spectrum of the parent thiazole molecule has been well-documented chemicalbook.com. The chemical shifts for this compound would be influenced by the electronic effects of the methyl and pyrrolidinyl substituents. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature.

Similarly, the calculation of vibrational frequencies can predict the IR spectrum of the molecule. Specific vibrational modes corresponding to the C=N and C-S stretching of the thiazole ring, as well as the N-H and C-H stretching of the pyrrolidine ring, can be identified. Such theoretical predictions have been shown to be in good agreement with experimental data for other heterocyclic compounds nih.gov.

Table 3: Predicted Spectroscopic Data (Hypothetical Ranges)

| Spectrum | Predicted Chemical Shifts / Frequencies | Notes |

| 1H NMR | Methyl protons (thiazole): ~2.2-2.5 ppmPyrrolidine protons: ~1.5-4.0 ppmThiazole proton (if present): ~7.0-8.0 ppm | The exact shifts would depend on the solvent and the specific conformation. The pyrrolidine protons would likely show complex multiplets. |

| 13C NMR | Thiazole carbons: ~110-160 ppmPyrrolidine carbons: ~25-60 ppmMethyl carbons: ~10-20 ppm | The chemical shifts of the thiazole carbons would be influenced by the electron-donating methyl groups. |

| IR | C=N stretch: ~1600-1650 cm-1C-S stretch: ~600-800 cm-1N-H stretch (pyrrolidine): ~3300-3500 cm-1 | These are characteristic vibrational modes for thiazole and pyrrolidine rings. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations can model the movements of the molecule and its interactions with its environment, such as a solvent. For this compound, an MD simulation in a box of water molecules would reveal how the solvent molecules arrange themselves around the solute and how the solute's conformation changes over time.

These simulations are particularly useful for understanding the solvation process and for calculating properties like the free energy of solvation. The interactions between the polar parts of the molecule (the nitrogen and sulfur atoms) and water would be of particular interest. MD simulations have been used to assess the stability of thiazole derivatives in complex environments, providing insights that are crucial for drug design rsc.org.

Molecular Docking Investigations of Protein-Ligand Interactions

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, typically a protein youtube.com. This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. Given that both thiazole and pyrrolidine moieties are found in many biologically active compounds, it is plausible that this compound could interact with various protein targets frontiersin.orgmdpi.com.

Molecular docking studies on a wide range of thiazole derivatives have revealed their potential to inhibit various enzymes, including kinases and DNA gyrase acs.orgnih.gov. Similarly, pyrrolidine-containing compounds have been shown to bind to a diverse set of proteins, including enzymes and receptors nih.govfrontiersin.orgnih.gov.

A molecular docking study of this compound against a panel of known drug targets could reveal potential biological activities. The docking process involves placing the ligand in the binding site of the protein and scoring the different poses based on their predicted binding affinity. The results would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. For instance, the nitrogen atoms in both the thiazole and pyrrolidine rings could act as hydrogen bond acceptors, while the methyl groups and parts of the pyrrolidine ring could engage in hydrophobic interactions.

Table 4: Potential Protein Targets and Key Interactions (Hypothetical)

| Protein Target Class | Potential Key Interactions | Rationale |

| Kinases | Hydrogen bonds with the hinge region, hydrophobic interactions in the ATP-binding pocket. | The thiazole ring is a common scaffold in kinase inhibitors. acs.org |

| G-Protein Coupled Receptors (GPCRs) | Ionic interactions with charged residues, hydrogen bonds with polar residues. | The pyrrolidine moiety is present in many GPCR ligands. nih.gov |

| DNA Gyrase | Hydrogen bonds with the enzyme's active site, potential intercalation. | Thiazole derivatives have been identified as DNA gyrase inhibitors. nih.gov |

| Histone Deacetylases (HDACs) | Coordination with the zinc ion in the active site, hydrogen bonds with surrounding residues. | Pyrrolidine-containing structures have shown HDAC inhibitory activity. nih.gov |

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Analogues

Drug design strategies for analogues of this compound often employ both ligand-based and structure-based methods to predict and optimize biological activity. These computational techniques are crucial in identifying promising candidates for further development.

Ligand-Based Drug Design: In the absence of a known 3D structure of a biological target, ligand-based methods are employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. For thiazole derivatives, quantitative structure-activity relationship (QSAR) models are frequently developed to correlate physicochemical properties with their biological effects. nih.govnih.gov For instance, a QSAR study on a series of 2-aminothiazole (B372263) derivatives identified key molecular descriptors that influence their inhibitory activity against specific enzymes. nih.gov These models can then be used to predict the activity of new analogues, such as this compound.

Structure-Based Drug Design: When the three-dimensional structure of a target protein is available, structure-based drug design becomes a powerful tool. Molecular docking is a key technique in this approach, used to predict the binding orientation and affinity of a ligand to its target. researchgate.net For thiazole-containing compounds, docking studies have been instrumental in understanding their mechanism of action. For example, molecular docking of thiazole derivatives into the active site of enzymes like EGFR Kinase has revealed critical interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for their inhibitory activity. mdpi.com The pyrrolidine moiety of this compound can also play a significant role in binding, potentially forming key interactions within a receptor's binding pocket.

A hypothetical docking study of this compound into a kinase active site might reveal the following interactions:

| Interaction Type | Interacting Residues (Hypothetical) |

| Hydrogen Bond | Asp165, Glu95 |

| Hydrophobic Interaction | Leu25, Val33, Ala50 |

| Pi-Stacking | Phe164 |

This table is a hypothetical representation of potential interactions and is not based on published experimental data for this specific compound.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics provides the tools to analyze large datasets of chemical compounds and their biological activities, which is essential for building robust QSAR models. nih.gov QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For a series of thiazole analogues, a typical QSAR study would involve the following steps:

Data Set Collection: A dataset of thiazole derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the dataset. nih.gov

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model that correlates a subset of the calculated descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques. nih.gov

A hypothetical QSAR equation for the anticancer activity of a series of thiazole derivatives might look like this:

pIC50 = 0.65 * LogP - 0.23 * (Molecular Weight) + 0.42 * (Number of Aromatic Rings) + 2.14

This equation is a simplified, hypothetical example and is not derived from actual experimental data.

Such a model for analogues of this compound could highlight the importance of lipophilicity (LogP) and molecular size in determining their therapeutic potential. These insights are invaluable for designing new compounds with enhanced activity and improved pharmacokinetic profiles.

Biological Activities and Mechanistic Investigations in Vitro and Biochemical Focus

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR) Inhibition by Thiazole (B1198619) Derivatives

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govacs.org Tetrahydrofolate is an essential precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and protein synthesis. nih.govacs.org Consequently, the inhibition of DHFR disrupts these fundamental cellular processes, leading to cell death, making it an attractive target for antimicrobial and anticancer therapies. nih.govacs.orgnih.gov

Several studies have explored the potential of thiazole and fused-thiazole derivatives as DHFR inhibitors. For instance, new series of thiazole and imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their enzymatic inhibition. nih.gov In one study, compounds 39 and 42 emerged as the most effective DHFR inhibitors with IC50 values of 0.291 µM and 0.123 µM, respectively. nih.gov These findings suggest that the imidazo[2,1-b]thiazole scaffold is a promising framework for developing potent DHFR inhibitors. nih.gov The hybridization of the pyrazole (B372694) scaffold with thiazole or thiophene subunits has also been shown to have a notable effect on DHFR enzyme suppression. nih.gov

Enoyl ACP Reductase Inhibition

Enoyl-acyl carrier protein (ACP) reductase, known as InhA in Mycobacterium tuberculosis, is a vital enzyme in the fatty acid elongation system (FAS-II). nih.gov This pathway is responsible for the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the outer layer of the mycobacterial cell wall. nih.gov Inhibition of this enzyme disrupts cell wall construction, making it a key target for the development of antitubercular agents. nih.gov

Research has focused on designing novel inhibitors of this enzyme. Studies have investigated a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides as dual inhibitors of both Enoyl ACP Reductase and DHFR. mdpi.comnih.gov Molecular docking studies of these compounds revealed binding interactions within the active sites of both enzymes, suggesting a potential mode of action. mdpi.comnih.gov While specific IC50 values for thiazole derivatives were not detailed in the provided search results, the design of molecules like oxadiazolo pyrrolidine (B122466) carboxamides has been based on the structural features of known enoyl-ACP reductase inhibitors. researchgate.net The analysis of isoniazid analogues, which are known to inhibit InhA, shows that interactions such as pi-pi stacking, hydrogen bonds, and hydrophobic interactions with residues like PHE149 and TRP222 are crucial for inhibition.

Rho-associated Kinase (ROCK) Inhibitory Activity

Rho-associated kinases (ROCK) are serine/threonine kinases that play significant roles in various cellular functions, including smooth muscle contraction, cell migration, and proliferation. nih.gov This makes ROCK an attractive target for drug design in the context of diseases like hypertension, glaucoma, and cancer. nih.gov

A series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed and synthesized as a new class of ROCK II inhibitors. nih.gov In vitro screening using an enzyme-linked immunosorbent assay (ELISA) demonstrated that these derivatives displayed notable ROCK II inhibitory activities. nih.gov The most potent compound from this series, 4v , exhibited a half-maximal inhibitory concentration (IC50) of 20 nM. nih.gov Preliminary structure-activity relationship (SAR) studies indicated that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. nih.gov Another study identified pyridylthiazole-based ureas as potent ROCK inhibitors, with derivatives having hydroxy, methoxy, and amino groups at the meta position of a phenyl ring showing the most potent inhibition in the low nanomolar range. researchgate.net

| Compound | Scaffold | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4v | 4-aryl-5-aminomethyl-thiazole-2-amine | 0.020 | nih.gov |

| Compound 4k | 4-aryl-5-aminomethyl-thiazole-2-amine | 9.83 | nih.gov |

| Compound 4j | 4-aryl-5-aminomethyl-thiazole-2-amine | 0.25 | nih.gov |

| Compound 4l | 4-aryl-5-aminomethyl-thiazole-2-amine | 0.14 | nih.gov |

| Compound 4s | 4-aryl-5-aminomethyl-thiazole-2-amine | 0.08 | nih.gov |

| Compound 4t | 4-aryl-5-aminomethyl-thiazole-2-amine | 0.06 | nih.gov |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a major goal for anti-inflammatory drug development.

Various thiazole derivatives have been investigated as COX inhibitors. A series of 5,6-diarylimidazo[2.1-b]thiazole derivatives were evaluated, with one compound identified as a potent and selective inhibitor of the COX-2 enzyme. nih.gov Similarly, 4-substituted thiazole analogues of indomethacin were found to be selective inhibitors of COX-2. nih.gov The most active compounds in this series, 2a , 2b , and 2c , displayed IC50 values of 0.3, 1, and 7 nM, respectively. nih.gov More recently, newly synthesized thiazole carboxamide derivatives showed potent inhibitory activities against both COX enzymes. acs.orgnih.gov For example, compound 2b from this series had an IC50 of 0.239 µM against COX-1 and 0.191 µM against COX-2. acs.org Compound 2a showed the highest selectivity ratio for COX-2 over COX-1. acs.org

| Compound | Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

|---|---|---|---|---|---|

| Compound 2a | 4-substituted thiazole | - | 0.0003 | - | nih.gov |

| Compound 2b (analogue) | 4-substituted thiazole | - | 0.001 | - | nih.gov |

| Compound 2c | 4-substituted thiazole | - | 0.007 | - | nih.gov |

| Compound 2a (carboxamide) | Thiazole carboxamide | 2.65 | 0.958 | 2.766 | acs.org |

| Compound 2b (carboxamide) | Thiazole carboxamide | 0.239 | 0.191 | 1.251 | acs.org |

Pin1 Inhibitory Activity

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is an enzyme that specifically catalyzes the isomerization of pSer/Thr-Pro motifs in proteins. nih.govresearchgate.net This action plays a crucial role in regulating the function of numerous proteins involved in cell cycle progression, and its over-activity is linked to various cancers, making it a promising anticancer target. nih.govresearchgate.net

Several studies have focused on developing thiazole derivatives as Pin1 inhibitors. A series of new thiazole derivatives were designed, and their inhibitory activities were measured against human Pin1. nih.gov A number of these compounds, particularly those bearing an oxalic acid group at the 4-position, were identified as potent Pin1 inhibitors with IC50 values in the low micromolar range. nih.gov For example, compound 10b from this series showed an IC50 of 5.38 µM. nih.gov In another study, a series of thiazole derivatives with an alicyclic heterocycle at the 2-position were synthesized. researchgate.netnih.gov Compound 9p , which has a 2-oxa-6-azaspiro nih.govnih.govheptane moiety, was the most potent Pin1 inhibitor in its series, with an IC50 value of 0.95 µM. researchgate.netnih.gov

| Compound | Scaffold | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 10b | Thiazole with oxalic acid group | 5.38 | nih.gov |

| Compound 9p | Thiazole with 2-oxa-6-azaspiro nih.govnih.govheptane | 0.95 | researchgate.netnih.gov |

Cholinesterase (ChE) Inhibition

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes, particularly AChE, increases acetylcholine levels in the brain and is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com

The potential of thiazole derivatives as cholinesterase inhibitors has been actively investigated. A study of new thiazolylhydrazone derivatives found that several compounds had significant AChE inhibitory activity, while showing only weak effects on BChE. mdpi.com Compound 2i was the most active in this series, with an IC50 value of 0.028 µM for AChE, which is comparable to the reference drug donepezil (IC50 = 0.021 µM). mdpi.com Another investigation into different thiazole derivatives also reported weak inhibitory activity against both AChE and BuChE, with compound 2e showing the highest AChE inhibition at 27.73% at a concentration of 50 µM. tandfonline.com Furthermore, a series of thiazole-based derivatives were synthesized, leading to the identification of compounds 10 and 16 as potent AChE inhibitors with IC50 values of 103.24 nM and 108.94 nM, respectively. acs.orgresearchgate.net

| Compound | Scaffold | AChE IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2i | Thiazolylhydrazone | 0.028 | mdpi.com |

| Compound 2g | Thiazolylhydrazone | 0.031 | mdpi.com |

| Compound 2e | Thiazolylhydrazone | 0.040 | mdpi.com |

| Compound 2b | Thiazolylhydrazone | 0.056 | mdpi.com |

| Compound 2a | Thiazolylhydrazone | 0.063 | mdpi.com |

| Compound 10 | Thiazole-based | 0.103 | acs.orgresearchgate.net |

| Compound 16 | Thiazole-based | 0.108 | acs.orgresearchgate.net |

Alpha-Amylase and Glucosidase Inhibition

The inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. Pyrrolidine derivatives have been identified as potential inhibitors of these enzymes. biointerfaceresearch.com Research has shown that certain pyrrolidine-based compounds can effectively inhibit both α-amylase and α-glucosidase, which are crucial for carbohydrate digestion and absorption. biointerfaceresearch.com The inhibitory mechanism of these compounds is thought to involve interactions with the active sites of these enzymes, thereby delaying the breakdown of complex carbohydrates into glucose. biointerfaceresearch.com

Studies on various heterocyclic compounds, including those with thiazole and pyrrolidine rings, have demonstrated significant inhibitory activity against α-amylase and α-glucosidase. For instance, some novel thiazolidin-4-one derivatives incorporating a pyrazole moiety have shown good percentage inhibition of α-amylase. mdpi.com Similarly, certain pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives have been evaluated for their ability to inhibit α-glucosidase, with some compounds showing moderate to good inhibitory potential. nih.gov These findings suggest that the combination of thiazole and pyrrolidine scaffolds could lead to the development of effective dual inhibitors of these key diabetic enzyme targets.

Receptor Binding and Modulation Studies

Thiazole derivatives have been investigated for their ability to modulate the activity of various receptors. For example, certain thiazole carboxamide derivatives have been shown to act as negative allosteric modulators of GluA2 AMPA receptors. nih.gov These compounds can significantly reduce the current amplitude and influence the deactivation and desensitization rates of the receptor, highlighting their potential as neuroprotective agents. nih.gov The structural features of these thiazole derivatives, including substitutions on the thiazole ring, play a crucial role in their interaction and modulation of receptor activity. nih.gov

Antimicrobial Activity Investigations (In Vitro)

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Thiazole and pyrrolidine derivatives have demonstrated a wide range of antimicrobial activities.

Thiazole-based pyrrolidine derivatives have been synthesized and evaluated as potential antibacterial agents. eurekaselect.commdpi.com In some studies, certain derivatives have shown selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. eurekaselect.commdpi.com The structural differences in the cell walls of Gram-positive and Gram-negative bacteria are believed to be a contributing factor to this selective activity. eurekaselect.com The outer membrane of Gram-negative bacteria can act as a barrier, providing increased tolerance to certain antimicrobial compounds. eurekaselect.com

Other studies have reported on thiazole derivatives with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens. globalresearchonline.net The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. globalresearchonline.net

Thiazole derivatives have also been investigated for their antifungal properties. eurekaselect.comnih.gov Certain newly synthesized thiazole derivatives have demonstrated very strong activity against clinical isolates of Candida albicans. The proposed mechanism of action for some of these compounds may involve disruption of the fungal cell wall structure or cell membrane. The lipophilicity of these derivatives has been correlated with their high antifungal activity.

The search for new treatments for tuberculosis is a global health priority. Pyrrolidine derivatives have been investigated for their antimycobacterial activity. While specific data on 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole is not available, related thiazolidinone-based hybrids have shown promising activity against Mycobacterium tuberculosis strains. These compounds are being explored as potential leads for the development of new anti-tubercular agents.

Antiproliferative and Anticancer Activity (In Vitro Cell Line Studies)

A significant body of research has focused on the antiproliferative and anticancer activities of thiazole and pyrrolidine derivatives. eurekaselect.com Various studies have demonstrated the cytotoxic effects of these compounds against a range of human cancer cell lines, including prostate, colorectal, hepatocellular, breast, and lung cancer cells.

The antiproliferative effects of these compounds are often evaluated using the MTT assay, which measures cell metabolic activity. The mechanism of action for some of these derivatives involves the inhibition of key cellular targets. For example, certain thiazole derivatives have been identified as inhibitors of enzymes like EGFR, which are implicated in cancer progression.

Below is a table summarizing the in vitro antiproliferative activity of some representative thiazole-pyrrolidine related compounds against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-based Pyrrolidine Derivative | Prostate Cancer (PC3) | Varies | |

| Thiazole-based Pyrrolidine Derivative | Colorectal Cancer (HCT-116) | Varies | |

| Thiazole-based Pyrrolidine Derivative | Hepatocellular Carcinoma (HepG2) | Varies | |

| Thiazole-based Pyrrolidine Derivative | Breast Cancer (MCF7) | Varies | |

| Thiadiazole Derivative | Lung Adenocarcinoma (A549) | 21.00 ± 1.15 (µg/mL) | |

| Thiadiazole Derivative | Rat Glioma (C6) | 18.50 ± 4.95 (µg/mL) |

Based on the comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro and biochemical evaluation of the antioxidant activity or the molecular mechanisms of microtubule inhibition for the chemical compound This compound .

Therefore, the requested article with the specified sections and data tables cannot be generated. Scientific literature does not appear to contain studies that have specifically investigated these biological activities for this particular compound.

Structure Activity Relationship Sar Studies of 4,5 Dimethyl 2 Pyrrolidin 2 Yl Thiazole Analogues

Impact of Substituents on Thiazole (B1198619) Ring at Positions 2, 4, and 5

The substitution pattern on the thiazole ring is a key determinant of the biological activity of this class of compounds. researchgate.net Researchers have extensively investigated the effects of introducing various functional groups at the C2, C4, and C5 positions to enhance potency and selectivity. researchgate.netnih.gov

At the C2 position , the nature of the substituent directly modulates the compound's interaction with its biological target. Often, this position is occupied by the pyrrolidine (B122466) ring itself or by groups that can participate in hydrogen bonding or hydrophobic interactions. For instance, in a series of 2,5-disubstituted thiazole derivatives, the presence of a nonpolar, hydrophobic moiety at position 2 was found to be beneficial for antibacterial activity. nih.gov

The C4 position is also critical for activity. Studies have shown that substituents larger than a methyl group can be tolerated, and lipophilic groups at this position often lead to better results. nih.gov In the context of CDK9 inhibitors, functional groups attached to the C4-thiazol moiety were investigated to modulate potency and selectivity. capes.gov.br The introduction of groups like methyl or phenyl at C4 can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity.

Substituents at the C5 position of the thiazole ring can also have a profound impact. For example, in a series of protein kinase CK2 inhibitors based on a 4-(thiazol-5-yl)benzoic acid scaffold, modifications at this position were explored to enhance inhibitory activity. nih.gov In other studies, the introduction of carboethoxy, amide, or carbamate (B1207046) groups at the C5 position of a related pyrazole (B372694) ring (often considered in conjunction with thiazole SAR) showed that ethyl amide compounds were twice as potent as the corresponding ethyl esters. nih.gov

The following table summarizes the general impact of substitutions at different positions on the thiazole ring based on findings from various studies.

| Thiazole Ring Position | Type of Substituent | General Impact on Biological Activity |

| Position 2 | Nonpolar, hydrophobic moieties | Often beneficial for antibacterial activity. nih.gov |

| Phenylamino group | Can serve as a key pharmacophoric feature for kinase inhibition. nih.gov | |

| Position 4 | Lipophilic groups | Generally leads to better activity. nih.gov |

| Methyl group | Often used as a starting point for SAR studies. nih.gov | |

| 2-Pyridyl ring | Found to be optimal for antimycobacterial activity in certain scaffolds. researchgate.net | |

| Position 5 | Amide or Carbamate groups | Can enhance potency compared to ester groups. nih.gov |

| Ethylidenehydrazine-1-carboximidamide | Beneficial for antibacterial activity against resistant strains. nih.gov |

Role of Pyrrolidine Ring Substitutions and Conformation on Biological Activity

The pyrrolidine ring is a versatile scaffold in drug design due to its non-planar, three-dimensional structure, which allows for efficient exploration of pharmacophore space. nih.gov The conformation of the pyrrolidine ring and the spatial orientation of its substituents are critical for biological activity, as they dictate the binding mode to target proteins. nih.govfrontiersin.org

The puckering of the pyrrolidine ring can be controlled by the choice of substituents, a phenomenon influenced by inductive and stereoelectronic factors. nih.gov For instance, the electronegativity of substituents at the C4 position can favor either a Cγ-exo or Cγ-endo envelope conformation, which can significantly impact pharmacological efficacy. nih.gov The stereochemistry of the carbon atoms in the pyrrolidine ring is also a crucial factor; different stereoisomers can exhibit distinct biological profiles due to different binding interactions with enantioselective protein targets. nih.gov

In some contexts, adding a spiro-ring to the pyrrolidine heterocycle is a design strategy used to restrict its conformation, which can lead to more specific and potent biological activity. researchgate.net Research on polysubstituted pyrrolidines has shown that incorporating various pharmacophore moieties can lead to compounds with a wide range of activities, including antimicrobial and anticancer effects. frontiersin.org For example, thiosemicarbazone pyrrolidine–copper(II) complexes containing two pyrrolidine rings demonstrated potent anticancer activity. frontiersin.org

The table below highlights key aspects of the pyrrolidine ring's role in determining biological activity.

| Pyrrolidine Ring Feature | Influence on Biological Activity |

| Ring Conformation (Puckering) | Controlled by substituents; affects pharmacological efficacy by altering the 3D shape and fit to the target binding site. nih.gov |

| Stereochemistry | Different stereoisomers can lead to varied biological profiles due to enantioselective protein binding. nih.gov |

| Substituents | The nature and position of substituents (e.g., at C3 or C4) can modulate activity, such as anticonvulsant properties. nih.gov |

| Conformational Restriction | Introducing spiro-rings can lock the conformation, potentially increasing potency and selectivity. researchgate.net |

Influence of Linker Chemistry and Bridging Moieties

Different types of linkers have been explored in related heterocyclic compounds. For example, an amide linker has been shown to be effective in certain antimycobacterial agents that feature a thiazole scaffold. researchgate.net In a different series of compounds, a propanamide linker was used to connect a benzothiazole (B30560) ring to a pyrrolidine or morpholine (B109124) ring, resulting in derivatives with inhibitory activity against butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B). nih.govresearchgate.net

In some designs, the thiazole ring itself can act as a central aromatic linker between two other pharmacophoric groups, such as an indolin-2-one and a hydrogen bond acceptor/donor (HBA-HBD) functionality, to target specific domains in protein kinases. nih.gov Additionally, hydrazone linkers have been investigated for coupling pyrazole and thiazole moieties, yielding compounds with antimicrobial and antifungal properties. nih.gov The choice of linker can influence not only the binding affinity but also the pharmacokinetic properties of the compound.

| Linker/Bridge Type | Example Application | Resulting Biological Activity |

| Amide | Linking a thiazole scaffold to a substituted phenyl ring. | Antimycobacterial activity. researchgate.net |

| Propanamide | Connecting a benzothiazole to a pyrrolidine ring. | BuChE and MAO-B inhibition. nih.govresearchgate.net |

| Hydrazone | Coupling pyrazole and thiazolidinone/thiazole moieties. | Antimicrobial and antifungal activity. nih.gov |

| Thiazole Ring (as linker) | Bridging an indolin-2-one and HBA-HBD groups. | VEGFR-2 inhibition for anticancer activity. nih.gov |

Correlation between Physicochemical Parameters and Biological Response

The biological response of 4,5-dimethyl-2-(pyrrolidin-2-yl)thiazole analogues is intrinsically linked to their physicochemical properties. Parameters such as lipophilicity, electronic effects, and steric factors play a crucial role in determining the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the binding affinity of these compounds.

The electronic properties of the thiazole ring are highly sensitive to the nature of its substituents. globalresearchonline.net Electron-donating groups (e.g., methyl) can increase the basicity and nucleophilicity of the ring, whereas potent electron-withdrawing groups (e.g., nitro) have the opposite effect. globalresearchonline.netresearchgate.net These electronic modifications can directly impact the strength of interactions, such as hydrogen bonds or π-π stacking, with the biological target. nih.gov For instance, the presence of electron-withdrawing nitro groups has been correlated with potent antibacterial activity in some thiazole derivatives. researchgate.net

Molecular descriptors such as polarizability, molar volume, hydration energy, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often used to quantify these properties. lew.ro The HOMO energy is related to the molecule's susceptibility to electrophilic attack, while the LUMO energy relates to its susceptibility to nucleophilic attack. lew.ro A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. lew.ro These quantum chemical descriptors can be correlated with biological activity to understand the electronic requirements for optimal potency.

| Physicochemical Parameter | Influence on Biological Response |

| Lipophilicity (LogP) | Affects membrane permeability and solubility; often, an optimal range exists for activity. researchgate.net |

| Electronic Effects (Hammett constants) | Electron-withdrawing or -donating groups on the thiazole ring alter its reactivity and binding interactions. globalresearchonline.net |

| HOMO/LUMO Energies | Relate to the molecule's electronic character and reactivity at the active site. lew.ro |

| Polarizability & Molar Volume | Influence van der Waals interactions and the overall fit of the molecule within the binding pocket. lew.ro |

| Hydration Energy | Affects the desolvation penalty upon binding to the target. lew.ro |

Development of Predictive SAR Models and Hypotheses

To rationalize the observed SAR data and guide the design of new, more potent analogues, researchers often develop predictive models and hypotheses. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used for this purpose.

2D-QSAR models correlate biological activity with 2D molecular descriptors, such as topological indices and physicochemical properties. For thiazole derivatives, 2D-QSAR models have been developed to predict their inhibitory activity against targets like 5-lipoxygenase (5-LOX). laccei.org These models are typically built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). lew.rolaccei.org

A successful QSAR model can be represented by a mathematical equation that links specific molecular descriptors to biological activity. For example, a study on thiazolidine-2,4-dione derivatives as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) developed MLR and ANN models with high squared correlation coefficients (R² > 0.96), indicating a strong correlation between the selected descriptors and inhibitory activity. lew.ro The descriptors in such models often include polarizability, molar volume, hydration energy, and atomic net charges, providing a quantitative hypothesis about the features required for potency. lew.ro

These predictive models allow for the virtual screening of new compound libraries and the prioritization of candidates for synthesis and biological testing. They represent a powerful hypothesis-driven approach to drug discovery, enabling a more rational and efficient optimization process for lead compounds like this compound. laccei.org

Design and Synthesis of Novel 4,5 Dimethyl 2 Pyrrolidin 2 Yl Thiazole Derivatives and Analogues

Rational Design Strategies for Enhanced Specificity and Potency

Rational drug design aims to create new molecules with improved therapeutic profiles by understanding the molecular interactions between a drug candidate and its biological target. For the 4,5-dimethyl-2-(pyrrolidin-2-yl)thiazole scaffold, several rational design strategies can be employed to enhance its specificity and potency.

Bioisosteric Replacements

Bioisosterism, the substitution of a molecule's fragments with other groups having similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule.

For instance, the thiazole (B1198619) ring itself can be considered a bioisostere of other five-membered heterocycles. A study on thiazole-4-carboxylic acid thiazol-2-ylamide derivatives demonstrated that replacing a pyridine (B92270) ring with a thiazole ring resulted in compounds with different activity and selectivity profiles, highlighting the utility of this approach. nih.gov Similarly, the 1,2,4-oxadiazole (B8745197) ring has been investigated as a bioisostere for the thiazole moiety. researchgate.net

The pyrrolidine (B122466) ring can also be a subject of bioisosteric replacement. Modifications to this ring, such as the introduction of substituents or its replacement with other cyclic amines, can significantly impact the biological activity of the resulting compounds.

Scaffold Hopping and Molecular Hybridization

Scaffold hopping involves the replacement of a central core structure with a different, isofunctional scaffold to identify novel chemotypes with similar biological activity but potentially improved properties. nih.gov This strategy is particularly useful for exploring new intellectual property space and overcoming issues associated with the original scaffold. For the this compound core, one could envision hopping to other heterocyclic systems that maintain the key pharmacophoric features. A recent computational study successfully employed a shape similarity technique to create a series of 140 thiazole compounds to identify novel PIN1 inhibitors, demonstrating the power of scaffold hopping in this chemical space. nih.gov

Molecular hybridization, the combination of two or more pharmacophores into a single molecule, is another powerful strategy. This approach can lead to compounds with dual activity or improved affinity for a specific target. For example, hybrid molecules incorporating the this compound scaffold with other known bioactive fragments could be designed to enhance their therapeutic potential. The synthesis of pyrazole-thiazole hybrids has been explored as a strategy to generate compounds with potential biological activities. nih.gov

Fragment-Based Design Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful tool for identifying novel lead compounds. nih.gov This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. The hits from this initial screen are then optimized and grown into more potent, drug-like molecules.

The thiazole scaffold is a common motif in fragment libraries due to its wide range of biological activities. nih.govnih.gov A focused library of fragment-sized thiazoles and thiadiazoles has been profiled to evaluate their utility in fragment screening campaigns. nih.gov In the context of this compound, the individual pyrrolidine and dimethylthiazole fragments could be screened independently to identify key interactions with a target. Subsequently, these fragments can be linked and optimized to generate potent and selective inhibitors.

Synthesis and Characterization of New Compound Libraries

The synthesis of diverse compound libraries is crucial for exploring the structure-activity relationship (SAR) of the this compound scaffold. Various synthetic methodologies can be employed to generate a wide range of derivatives.

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the thiazole ring. mdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide. Modifications to the starting materials can lead to a variety of substituted thiazoles. For instance, a series of novel pyrazolo[5,1-b]thiazole derivatives were synthesized starting from diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate. nih.gov

Another common approach involves the multicomponent reaction of various building blocks. For example, novel pyrazolo-thiazole substituted pyridines were synthesized via a one-pot multicomponent reaction. mdpi.com The synthesis of novel thiazole derivatives containing imidazole (B134444) and furan (B31954) scaffolds has also been reported through multi-step reactions involving the formation of thiosemicarbazones followed by cyclization.